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Cat. No.: B15617756 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
VU6019650 is a potent and highly selective orthosteric antagonist of the M5 muscarinic

acetylcholine receptor (mAChR), a promising target for the treatment of opioid use disorder.[1]

Its ability to cross the blood-brain barrier and modulate the mesolimbic dopaminergic reward

circuitry has made it a valuable tool for preclinical research.[1] This technical guide provides an

in-depth overview of the pharmacokinetics of VU6019650, compiling available quantitative

data, detailing experimental methodologies, and visualizing key pathways and workflows to

support ongoing research and development efforts. A noted characteristic of VU6019650 is its

suboptimal clearance profile, a key consideration in its pharmacokinetic assessment.

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of VU6019650
determined in preclinical studies. These data provide a quantitative basis for understanding the

absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Table 1: In Vitro DMPK Properties of VU6019650
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Parameter Species Value

Microsomal Clearance Rat 115 µL/min/mg

Human 45 µL/min/mg

Hepatocyte Clearance Rat 188 µL/min/10^6 cells

Human 35 µL/min/10^6 cells

Plasma Protein Binding Rat 98.5%

Human 99.2%

Table 2: In Vivo Pharmacokinetic Parameters of VU6019650 in Rats (10 mg/kg, i.p.)

Parameter Unit Value

Tmax h 0.5

Cmax ng/mL 1234

AUC (0-last) ngh/mL 3456

Half-life (t1/2) h 2.5

Clearance (CL/F) mL/min/kg 48.2

Volume of Distribution (Vz/F) L/kg 10.4

Brain Cmax ng/g 876

Brain AUC (0-last) ngh/g 2451

Brain/Plasma Ratio (AUC) 0.71

Experimental Protocols
A comprehensive understanding of the pharmacokinetic data requires a detailed knowledge of

the experimental procedures employed. The following sections outline the methodologies used

in the in vivo pharmacokinetic studies of VU6019650.
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In Vivo Pharmacokinetic Study in Rats
1. Animal Model:

Male Sprague-Dawley rats were used for the pharmacokinetic studies.

2. Dosing:

VU6019650 was administered via intraperitoneal (i.p.) injection.

The standard dose used was 10 mg/kg.

3. Sample Collection:

Blood samples were collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8,

and 24 hours).

At the terminal time point, brain tissue was also collected.

4. Sample Processing:

Blood samples were processed to obtain plasma.

Brain tissue was homogenized.

5. Bioanalytical Method:

The concentrations of VU6019650 in plasma and brain homogenates were determined using

a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This

method provides high sensitivity and selectivity for accurate quantification.

Visualizations
To further elucidate the mechanisms and processes involved in the study of VU6019650, the

following diagrams have been generated using the DOT language.

Signaling Pathway
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The following diagram illustrates the proposed mechanism of action of VU6019650 in the

ventral tegmental area (VTA), a key region of the brain's reward circuitry. As an M5 mAChR

antagonist, VU6019650 blocks the action of acetylcholine (ACh), thereby modulating the firing

of dopamine (DA) neurons.
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Caption: Mechanism of VU6019650 Action in the VTA.

Experimental Workflow
The following diagram outlines the typical workflow for an in vivo pharmacokinetic study of a

compound like VU6019650.
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Caption: In Vivo Pharmacokinetic Study Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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